molecular formula C₁₅H₁₅Br₂NO₄S B1145559 (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P CAS No. 153833-41-1

(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P

Cat. No. B1145559
CAS RN: 153833-41-1
M. Wt: 465.16
InChI Key:
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Description

The compound is a derivative of penicillin, a class of antibiotics. Penicillins are characterized by a beta-lactam ring and are used to treat a variety of bacterial infections .


Synthesis Analysis

While specific synthesis information for this compound is not available, penicillins like Carbenicillin are typically synthesized through the reaction of dibenzylethylene diamine with two molecules of penicillin G .


Molecular Structure Analysis

The molecular structure of penicillins typically includes a beta-lactam ring, which is crucial for their antibacterial activity. The specific structure of your compound is not available, but it likely contains similar structural elements .


Chemical Reactions Analysis

Penicillins work by inhibiting the synthesis of bacterial cell walls, which is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mechanism of Action

The mechanism of action of penicillins involves the inhibition of bacterial cell wall synthesis. By binding to specific PBPs, penicillins inhibit the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes .

Safety and Hazards

As with all medications, penicillins have potential side effects and should be used under the guidance of a healthcare provider. They can cause allergic reactions in some individuals .

Future Directions

The development of new antibiotics and the modification of existing ones is an ongoing area of research, driven by the increasing prevalence of antibiotic-resistant bacteria. Future directions may include the development of new synthesis methods, the discovery of new antibacterial compounds, and the modification of existing antibiotics to overcome resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P involves the bromination of a starting material followed by a series of reactions to introduce the necessary functional groups.", "Starting Materials": [ "2,2-Dimethyl-1,3-dioxane-4,6-dione", "Bromine", "Sodium hydroxide", "Thionyl chloride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 2,2-Dimethyl-1,3-dioxane-4,6-dione with bromine to yield (2S,5R)-6,6-Dibromo-3,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-benz[e][1,4]oxathiepin-7-one", "Step 2: Treatment of the brominated product with sodium hydroxide to form (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid", "Step 3: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride", "Step 4: Oxidation of the acid chloride with methanol and sodium bicarbonate to produce (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Oxide P", "Step 5: Purification of the product using diethyl ether and hydrochloric acid, followed by recrystallization from water." ] }

CAS RN

153833-41-1

Molecular Formula

C₁₅H₁₅Br₂NO₄S

Molecular Weight

465.16

Origin of Product

United States

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